molecular formula C8H10BrNO B13128584 2-(4-Bromopyridin-3-YL)propan-2-OL CAS No. 40247-50-5

2-(4-Bromopyridin-3-YL)propan-2-OL

Cat. No.: B13128584
CAS No.: 40247-50-5
M. Wt: 216.07 g/mol
InChI Key: OUBKBPIBSKHDQD-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-3-yl)propan-2-ol is a brominated pyridine derivative featuring a tertiary alcohol group. Its molecular structure comprises a pyridine ring substituted with a bromine atom at the 4-position and a propan-2-ol group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine atom, which influences reactivity, and the hydroxyl group, which may facilitate hydrogen bonding or derivatization.

Properties

CAS No.

40247-50-5

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(4-bromopyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3

InChI Key

OUBKBPIBSKHDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CN=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-3-YL)propan-2-OL typically involves the bromination of pyridine derivatives followed by the introduction of the propan-2-ol group. One common method involves the reaction of 4-bromopyridine with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyridin-3-YL)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromopyridin-3-YL)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The 4-bromo substitution on pyridine (as in 2-(4-Bromopyridin-3-yl)propan-2-ol) may enhance electrophilic aromatic substitution reactivity compared to 3- or 5-bromo isomers due to directing effects.

Heterocyclic Derivatives with Propan-2-ol Substituents

Pyrimidine-Based Analogs

Example: (2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]phenoxy}-3-(dimethylamino)propan-2-ol (CAS: DB07504)

  • Structure: Pyrimidine core with bromine at 5-position, aniline, and dimethylamino-propan-2-ol groups.
  • Contrast : The pyrimidine core and additional functional groups confer distinct target specificity compared to pyridine-based analogs.

Indole-Based Derivatives

Examples: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structure : Indole core with methoxy and propan-2-ol substituents.
  • Activity: Demonstrates α1-, α2-, and β1-adrenoceptor binding affinity and antiarrhythmic effects .

Research Findings and Implications

  • Structural vs. Functional Relationships : Positional isomerism significantly impacts molecular interactions. For example, 2-(4-Bromopyridin-3-yl)propan-2-ol’s bromine placement may favor specific coupling reactions (e.g., Suzuki-Miyaura) over its isomers .
  • Biological Relevance : While pyrimidine and indole derivatives exhibit marked pharmacological activity (e.g., kinase inhibition, antiarrhythmic effects), pyridine-based analogs like 2-(4-Bromopyridin-3-yl)propan-2-ol are more commonly utilized as synthetic intermediates or building blocks .
  • Market and Availability : 2-(3-Bromopyridin-4-yl)propan-2-ol is commercially available (CAS: 1240605-46-2), suggesting demand in functional materials or pharmaceutical synthesis .

Biological Activity

2-(4-Bromopyridin-3-YL)propan-2-OL is an organic compound that features a brominated pyridine ring and a tertiary alcohol functional group. Its molecular formula is C8_8H10_{10}BrN O, with a molecular weight of approximately 216.07 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting neurological disorders.

The biological activity of 2-(4-Bromopyridin-3-YL)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its capacity to form hydrogen bonds and engage in nucleophilic interactions. These interactions are crucial for modulating various biochemical pathways, which can lead to therapeutic effects.

Biological Activities

Research indicates that 2-(4-Bromopyridin-3-YL)propan-2-OL exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential efficacy in inhibiting bacterial growth.
  • Neurological Effects : Given its structural similarity to other biologically active compounds, there is ongoing research into its effects on neurological pathways, particularly in relation to neurodegenerative diseases.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may contribute to its pharmacological profile. For instance, it may inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.

Case Studies and Research Findings

Recent studies have explored the biological activity of 2-(4-Bromopyridin-3-YL)propan-2-OL through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE inhibition
Neurological ImpactPotential neuroprotective effects

Study Example

In a study focusing on enzyme inhibition, researchers evaluated the effect of 2-(4-Bromopyridin-3-YL)propan-2-OL on AChE activity. The compound displayed significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing treatments for cognitive disorders related to AChE dysfunction.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-Bromopyridin-3-YL)propan-2-OL, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Analogous Compounds

Compound NameCAS NumberNotable Features
2-(4-Bromopyridin-2-YL)propan-2-Ol477252-20-3Bromine at position 4 on different pyridine
2-(3-Bromopyridin-4-YL)propan-2-Ol909532-39-4Different substitution pattern on pyridine
4-Bromo-2-hydroxypyridine1055073-69-2Hydroxyl group instead of propanol

The unique positioning of the bromine atom and hydroxyl group in 2-(4-Bromopyridin-3-YL)propan-2-Ol imparts distinct chemical reactivity and biological activity compared to its analogs.

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